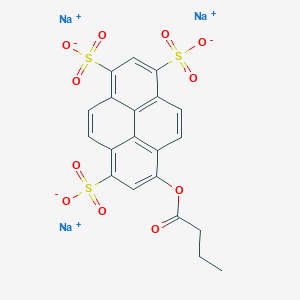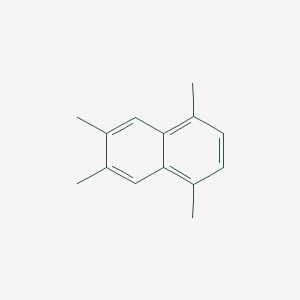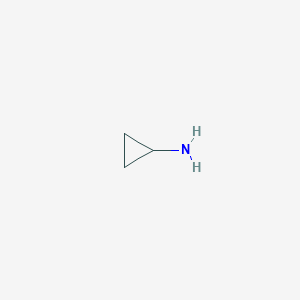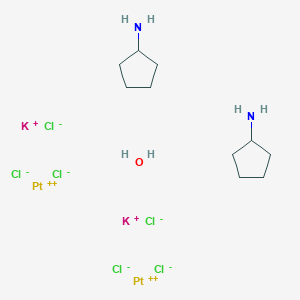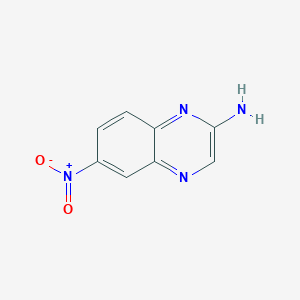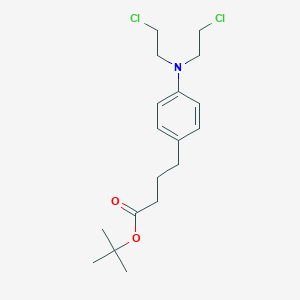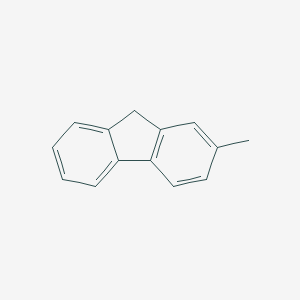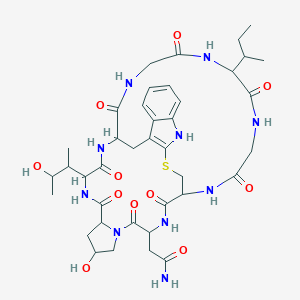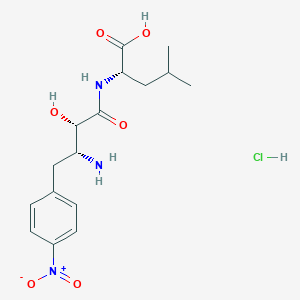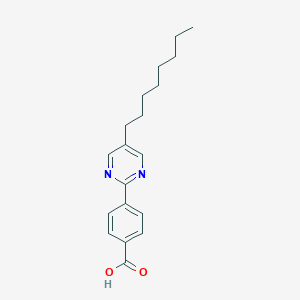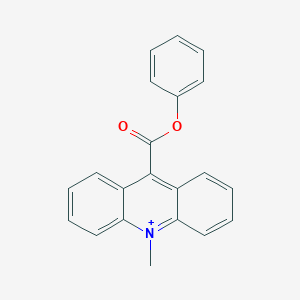
9-Phenylcarboxylate-10-methylacridinium
Übersicht
Beschreibung
9-Phenylcarboxylate-10-methylacridinium is a chemiluminescent compound . The chemiluminescent reaction of this acridinium ester requires the addition of peroxide to the 9 position of the acridinium ring . The addition of a hydroxide ion to the 9 position of an acridinium ester to form the carbinol adduct has also been well documented .
Synthesis Analysis
The synthesis of 9-Phenylcarboxylate-10-methylacridinium involves nucleophilic addition to the 9 position of the compound, which protects against hydrolysis of the ester . The adduct formed with bisulphite has been particularly well-characterized for rate of formation, rate of reversion, and reaction equilibrium .Molecular Structure Analysis
The molecular structure of 9-Phenylcarboxylate-10-methylacridinium has been studied using X-ray crystallography and spectroscopic methods such as MALDI-TOF MS, ESI-QTOF MS, NMR, and UV-Vis . The energetics and intermolecular interactions occurring within the crystals were explored, applying crystal lattice energy calculations and Hirshfeld surface analysis .Chemical Reactions Analysis
The chemiluminescent reaction of an acridinium ester (AE) requires addition of peroxide to the 9 position of the acridinium ring . The addition of a hydroxide ion to the 9 position of an acridinium ester to form the carbinol adduct has also been well documented . A similar addition of other nucleophiles to the acridinium ring to form an acridan adduct has been observed .Wissenschaftliche Forschungsanwendungen
Molecular Packing and Intermolecular Interactions : 9-Phenylcarboxylate-10-methylacridinium, being a derivative of acridine, is used to study molecular packing and intermolecular interactions (Wera, Storoniak, Serdiuk, & Zadykowicz, 2016).
Photocatalytic Oxygenation : It is utilized in photocatalytic oxygenation of pivalic acid with molecular oxygen via photoinduced electron transfer (Suga, Ohkubo, & Fukuzumi, 2006).
Electrocatalyst for Hydrogen Evolution Reaction : This compound is a metal-free electrocatalyst for the hydrogen evolution reaction, catalyzing the production of molecular hydrogen (Dolganov et al., 2016).
Photopolymerization of Acrylates and Methacrylates : The salt form is used in photopolymerization of acrylates and methacrylates with dihydropyridine-iodonium salt combinations (Timpe, Ulrich, Decker, & Fouassier, 1994).
Chemiluminescence Studies : The reaction of its derivatives with hydrogen peroxide leads to the formation of electronically excited 10-methyl-9-acridinone, which is useful for chemiluminescence research (Rak, Skurski, & Błażejowski, 1999).
Selective Photocatalytic Oxidation : It acts as a photocatalyst for solvent-free selective photocatalytic oxidation of benzyl alcohol to benzaldehyde under visible light irradiation (Ohkubo, Suga, & Fukuzumi, 2006).
Chemiluminescent Labels : 9-Phenylcarboxylate-10-methylacridinium compounds are promising as chemiluminescent labels with high stability and efficiency at very low levels (Renotte, Sarlet, Thunus, & Lejeune, 2000).
Photoredox Catalysis : It is used as a photoredox catalyst in anti-Markovnikov alkene hydrofunctionalization reactions (Romero & Nicewicz, 2014).
Thermochemistry and Crystal Lattice Energetics : These compounds are important for understanding the formation of compounds in the solid phase and their crystal structures (Krzymiński et al., 2010).
Electron-Transfer Photooxygenation Catalyst : It is an efficient type II and electron-transfer photooxygenation catalyst, capable of singlet oxygen formation and electron-transfer reaction (Griesbeck & Cho, 2007).
Eigenschaften
IUPAC Name |
phenyl 10-methylacridin-10-ium-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16NO2/c1-22-18-13-7-5-11-16(18)20(17-12-6-8-14-19(17)22)21(23)24-15-9-3-2-4-10-15/h2-14H,1H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNXLAHQOVLMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16NO2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40154056 | |
| Record name | 9-Phenylcarboxylate-10-methylacridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40154056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Phenylcarboxylate-10-methylacridinium | |
CAS RN |
123632-55-3 | |
| Record name | 9-Phenylcarboxylate-10-methylacridinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123632553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Phenylcarboxylate-10-methylacridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40154056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



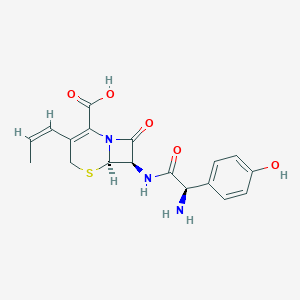
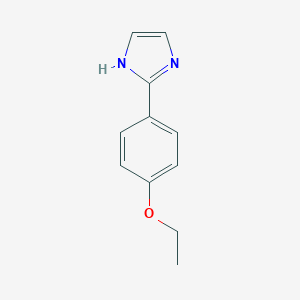
![Furo[3,2-c]pyridine-2-carbonitrile](/img/structure/B47179.png)
